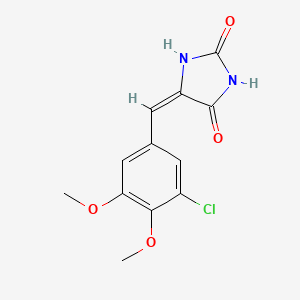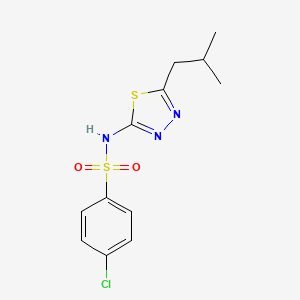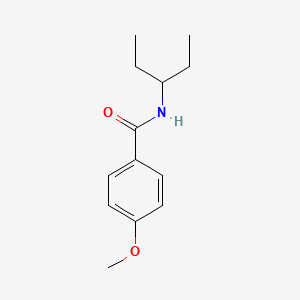![molecular formula C18H19N3O B5516636 4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5516636.png)
4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline is a compound with potential applications in various fields such as materials science, chemistry, and pharmacology. Although specific studies on this exact compound are rare, research on related benzimidazole derivatives provides insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of benzimidazole derivatives generally involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For compounds similar to this compound, methods often include steps such as N-alkylation and carbonylation. These reactions typically require controlled conditions and the use of catalysts to achieve the desired selectivity and yield.
Molecular Structure Analysis
Benzimidazole derivatives, including those substituted at the 5,6-positions, often exhibit planar molecular structures that facilitate stacking and intermolecular interactions. The dimethyl groups can influence the molecule's electronic properties and molecular conformation. Structural analyses, including X-ray crystallography, reveal detailed geometry, bond lengths, and angles critical for understanding the compound's chemical behavior.
Chemical Reactions and Properties
Compounds like this compound can participate in various chemical reactions, including coupling reactions, substitution, and more. Their reactivity can be influenced by the presence of functional groups, electronic effects of substituents, and the overall molecular structure.
Physical Properties Analysis
The physical properties of benzimidazole derivatives depend on their molecular structure and substituents. Properties such as solubility, melting point, and crystallinity are crucial for their application in different domains. For example, the introduction of dimethyl groups might affect the compound's hydrophobicity and thermal stability.
Chemical Properties Analysis
Chemically, benzimidazole derivatives exhibit a range of activities, including fluorescence, electrochemical properties, and potential biological activities. Their chemical stability, reactivity towards different reagents, and interaction with metals can lead to applications in catalysis, materials science, and bioactive molecules.
- (Demet Gürbüz et al., 2016)
- (P. M. V. Kumar & P. Radhakrishnan, 2010)
- (D. Geiger & Ava L. Isaac, 2014)
- (N. Özdemir et al., 2010)
- (M. Costa et al., 2004)
Applications De Recherche Scientifique
Synthesis and Characterization
This compound is often involved in the synthesis of novel organic materials due to its unique structural features. For example, research has shown the synthesis of novel compounds through reactions involving similar benzimidazole derivatives. These synthesized compounds are characterized using various spectroscopic techniques, including NMR, IR, and X-ray diffraction, to confirm their structures and study their electronic properties (Özdemir et al., 2010).
Reactivity and Mechanistic Studies
The reactivity of such compounds is of particular interest in the field of organic chemistry, where they are used in cyclocondensation reactions to form heterocyclic compounds with potential biological activities. Studies have investigated the mechanisms of these reactions, providing insights into the formation of complex molecular structures from simple precursors (Dzvinchuk & Lozinskii, 2007; Dzvinchuk & Lozinskii, 2009).
Molecular Electronics and Materials Science
In materials science, compounds containing benzimidazole units are investigated for their electronic properties and potential applications in molecular electronics. Studies focus on understanding the electronic structure, charge distribution, and molecular orbitals through computational and experimental methods, aiming to design materials with specific electronic or photophysical properties (Pozharskii et al., 2016).
Biological Activity
While the primary focus of your request is on non-biological applications, it's worth noting that similar compounds have been synthesized and evaluated for their biological activities, including antimicrobial and antiproliferative effects. This highlights the versatility of benzimidazole derivatives in various research fields, from organic synthesis to potential therapeutic applications (Hranjec et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
[4-(dimethylamino)phenyl]-(5,6-dimethylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-9-16-17(10-13(12)2)21(11-19-16)18(22)14-5-7-15(8-6-14)20(3)4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIXQFNCEVVTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)
![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)
![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516596.png)
![N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)
![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)


![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5516619.png)

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516657.png)

![N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5516665.png)